1-Amino-3-buten-2-OL

Vue d'ensemble

Description

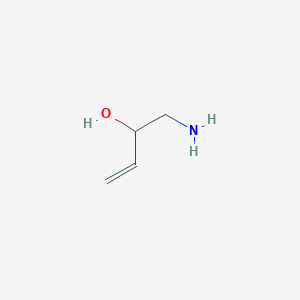

“1-Amino-3-buten-2-OL” is a chemical compound with the molecular formula C4H9NO . It is also known by other synonyms such as “1-aminobut-3-en-2-ol”, “1-amino-3-butene-2-ol”, and "NSC33061" .

Molecular Structure Analysis

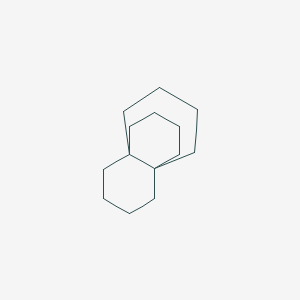

The molecular structure of “1-Amino-3-buten-2-OL” consists of 4 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom . The InChI code for the compound is 1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2 . The compound has a molecular weight of 87.12 g/mol .

Physical And Chemical Properties Analysis

“1-Amino-3-buten-2-OL” has several computed properties . It has a molecular weight of 87.12 g/mol, an XLogP3-AA of -0.7, and a topological polar surface area of 46.2 Ų . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds . The compound is also characterized by a complexity of 44.8 .

Applications De Recherche Scientifique

Synthesis of Organic Compounds

1-Amino-3-buten-2-OL serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of complex molecules through condensation reactions and as an intermediate in the preparation of various organic compounds with high yield and regioselectivity .

Molecular Structure Analysis

The compound’s structure can be analyzed using techniques like Fourier transform infrared and Raman spectra. Such studies are crucial for understanding the vibrational modes and geometrical parameters, providing insights into intramolecular hydrogen bonding and molecular dynamics.

Chemical Reactions and Properties

1-Amino-3-buten-2-OL’s reactivity with dienophiles under mild conditions to afford [4+2] adducts highlights its utility in synthetic organic chemistry. It can be used to generate substituted cyclohexenones, which are valuable in further synthetic transformations.

Physical Properties Analysis

The physical properties, such as vibrational spectra of 1-Amino-3-buten-2-OL, are meticulously analyzed to understand the behavior of the compound under various conditions. This contributes to the comprehensive understanding of its molecular structure and dynamics.

Chemical Properties Analysis

Exploration of the chemical properties includes the development of novel synthetic routes for the preparation of 3-amino enones and 1,3-diketones. This expands the utility of 1-Amino-3-buten-2-OL in creating complex molecular architectures.

Catalysis

1-Amino-3-buten-2-OL is used in the development of active, selective, and stable multicrystalline catalytic coatings on the inner surface of microcapillary reactors. This application is significant in environmental science and chemical engineering.

Safety and Hazards

The safety data sheet for “1-Amino-3-buten-2-OL” indicates that it is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate safety measures.

Mécanisme D'action

Target of Action

It’s known that this compound is a useful research chemical .

Mode of Action

Compounds similar to 1-amino-3-buten-2-ol have been used in various chemical reactions, including condensation reactions .

Biochemical Pathways

It’s known that similar compounds have been used in reactions involving low-valent titanium reagents and novel classes of heteroatom-containing dienes for diels-alder reactions .

Pharmacokinetics

It’s known that this compound has a molecular weight of 8712 , which could influence its pharmacokinetic properties.

Result of Action

It’s known that this compound is a useful research chemical , suggesting that it may have significant effects at the molecular and cellular level.

Action Environment

It’s known that similar compounds have been used in reactions involving low-valent titanium reagents and novel classes of heteroatom-containing dienes for diels-alder reactions , suggesting that environmental factors such as temperature and pH could potentially influence its action.

Propriétés

IUPAC Name |

1-aminobut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPSIZZAILVTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283721 | |

| Record name | 1-AMINO-3-BUTEN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-buten-2-OL | |

CAS RN |

13269-47-1 | |

| Record name | NSC33061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-AMINO-3-BUTEN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-Amino-3-buten-2-ol in antithyroid research?

A: 1-Amino-3-buten-2-ol is not inherently an antithyroid compound itself. Its significance lies in its role as a crucial precursor in synthesizing DL-5-vinyloxazolidine-2-thione, commonly known as goitrin [, ]. Goitrin is a naturally occurring compound with known antithyroid properties. Researchers have developed efficient synthetic routes for 1-Amino-3-buten-2-ol, which directly facilitates the production of goitrin for further study [, ]. This is particularly important as it enables a controlled and scalable synthesis of goitrin, unlike relying solely on natural sources.

Q2: Can you describe a method for synthesizing 1-Amino-3-buten-2-ol?

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)